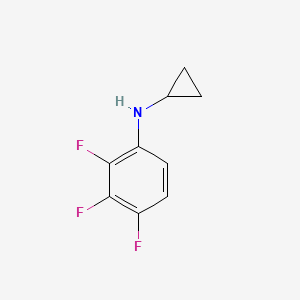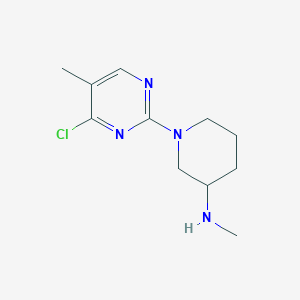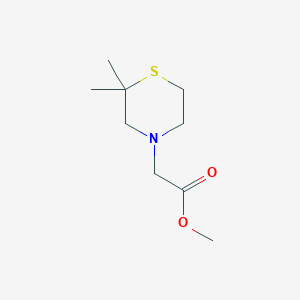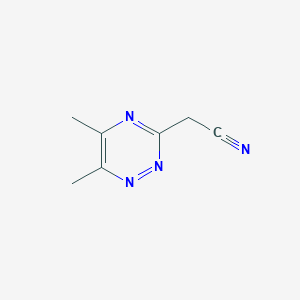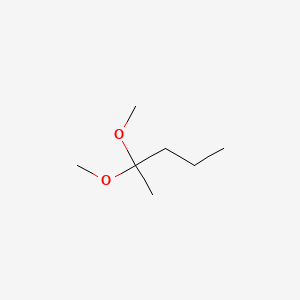
2,2-Dimethoxypentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethoxypentane is an organic compound with the molecular formula C7H16O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two methoxy groups attached to the second carbon of a pentane chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dimethoxypentane can be synthesized through the reaction of 2-pentanone with methanol in the presence of an acid catalyst. The reaction typically involves the formation of a hemiacetal intermediate, which then reacts with another molecule of methanol to form the final product.
Industrial Production Methods
In an industrial setting, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous distillation to separate the desired compound from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethoxypentane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to form 2-pentanone and methanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the reagents and conditions used.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: 2-pentanone and methanol.
Oxidation: Carboxylic acids or aldehydes.
Substitution: Various substituted pentane derivatives.
Applications De Recherche Scientifique
2,2-Dimethoxypentane is used in scientific research for various applications:
Chemistry: It serves as a reagent in organic synthesis and as a solvent for certain reactions.
Biology: The compound is used in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2,2-Dimethoxypentane involves its interaction with various molecular targets and pathways. For example, during hydrolysis, the compound reacts with water to form 2-pentanone and methanol. This reaction is catalyzed by acids or bases, which facilitate the cleavage of the methoxy groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethylpentane: An isomer of heptane with similar physical properties but different chemical reactivity.
2,2-Dimethoxypropane: A related compound with two methoxy groups attached to a propane chain.
Uniqueness
2,2-Dimethoxypentane is unique due to its specific structure, which allows it to undergo distinct chemical reactions compared to its analogs. Its dual methoxy groups make it a versatile reagent in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
55904-98-8 |
|---|---|
Formule moléculaire |
C7H16O2 |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
2,2-dimethoxypentane |
InChI |
InChI=1S/C7H16O2/c1-5-6-7(2,8-3)9-4/h5-6H2,1-4H3 |
Clé InChI |
IRAHAFAANXPSRY-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


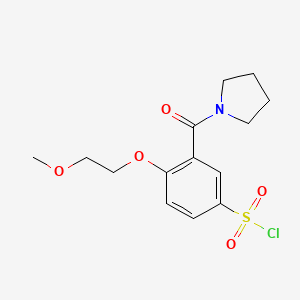
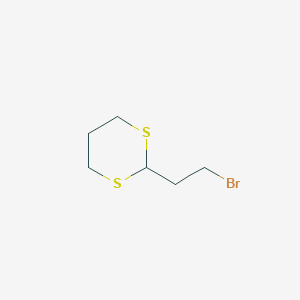
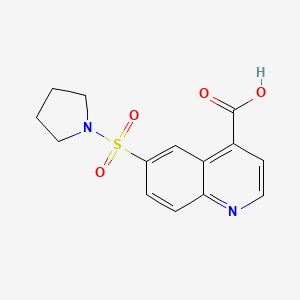
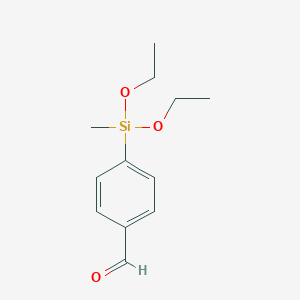
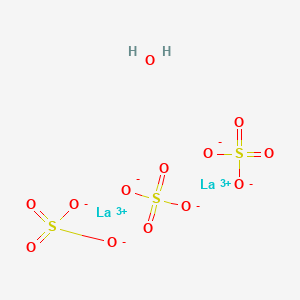

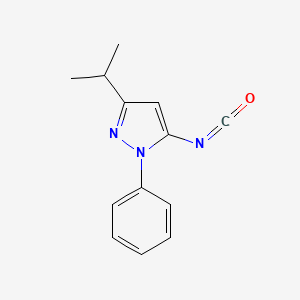
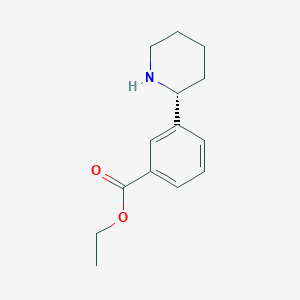
![4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12842996.png)
